molecular formula C10H12N2O3S B12892288 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid CAS No. 111988-14-8

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid

Cat. No.: B12892288
CAS No.: 111988-14-8
M. Wt: 240.28 g/mol
InChI Key: AGYZYVGJMSWKCJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to a benzene ring, which is further substituted with a 3,4-dihydro-2H-pyrrol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with a benzene sulfonic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonic acid group and the 3,4-dihydro-2H-pyrrol-5-yl group in 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid makes it unique compared to other similar compounds.

Properties

CAS No.

111988-14-8

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzenesulfonic acid

InChI

InChI=1S/C10H12N2O3S/c13-16(14,15)9-5-2-1-4-8(9)12-10-6-3-7-11-10/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15)

InChI Key

AGYZYVGJMSWKCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC=CC=C2S(=O)(=O)O

Origin of Product

United States

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